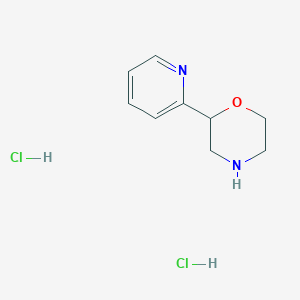

2-(Pyridin-2-yl)morpholine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyridin-2-ylmorpholine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c1-2-4-11-8(3-1)9-7-10-5-6-12-9;;/h1-4,9-10H,5-7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXWTHPVAJTXBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Pyridin 2 Yl Morpholine Dihydrochloride

Established Synthetic Pathways for the 2-(Pyridin-2-yl)morpholine (B1319195) Scaffold

Traditional methods for the synthesis of the 2-(pyridin-2-yl)morpholine scaffold have relied on several key transformations, including amination reactions, cyclization strategies, and cross-coupling reactions.

Amination Reactions Involving Pyridine (B92270) Precursors and Morpholine (B109124) Derivatives

Direct amination of the pyridine ring with morpholine represents a common and straightforward approach to forming the 2-(pyridin-2-yl)morpholine scaffold. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr):

The reaction of a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine (B144113), with morpholine is a widely employed method. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the C-2 and C-4 positions towards nucleophilic attack. acs.org This allows for the displacement of a halide leaving group by the secondary amine of morpholine.

The general reaction proceeds as follows:

Scheme 1: Nucleophilic aromatic substitution of 2-chloropyridine with morpholine.

The reaction conditions for SNAr can vary, often requiring elevated temperatures and the use of a base to neutralize the hydrogen halide byproduct. Solvents such as ethanol, N-methylpyrrolidone (NMP), or water can be employed. researchgate.netmdpi.com Microwave irradiation has also been utilized to accelerate these reactions, often leading to higher yields in shorter reaction times. rsc.org

Interactive Data Table: Conditions for SNAr of 2-Halopyridines with Morpholine

| Halopyridine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Chloropyridine | K2CO3 | DMF | 100 | 85 | researchgate.net |

| 2-Bromopyridine | Na2CO3 | Ethanol | Reflux | 78 | mdpi.com |

| 2-Fluoropyridine | Et3N | DMSO | 120 | 92 | researchgate.net |

Chichibabin Reaction:

While the classic Chichibabin reaction involves the amination of pyridine with sodium amide to yield 2-aminopyridine, modifications of this reaction could potentially be used to introduce a morpholine moiety. mdpi.commdpi.comresearchgate.netnih.govnih.gov The reaction proceeds via a nucleophilic addition-elimination mechanism, with the formal displacement of a hydride ion. mdpi.com However, the direct use of morpholine in a Chichibabin-type reaction is less common and can be complicated by side reactions. mdpi.com

Cyclization Approaches to the Morpholine Ring System with Pyridine Incorporation

An alternative strategy involves the formation of the morpholine ring from a precursor that already contains the pyridine nucleus. This is typically achieved through intramolecular cyclization of a suitably functionalized pyridine derivative.

A common approach involves the cyclization of N-(2-hydroxyethyl)aminoethanol derivatives of pyridine. For instance, a precursor such as N-(2-hydroxyethyl)-N-(pyridin-2-yl)ethanolamine can undergo intramolecular dehydration to form the morpholine ring. This cyclization is often promoted by acid catalysts or dehydrating agents. researchgate.netresearchgate.net

The general synthetic strategy is depicted below:

Scheme 2: General strategy for the synthesis of 2-(pyridin-2-yl)morpholine via intramolecular cyclization.

This method allows for the introduction of substituents on the morpholine ring by starting with appropriately substituted amino alcohol precursors. The stereochemistry of the final product can also be controlled by using enantiomerically pure starting materials. acs.org

Cross-Coupling Strategies for Pyridine-Morpholine Linkage

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the formation of carbon-nitrogen bonds, including the linkage between a pyridine ring and morpholine. rsc.orgmdpi.comresearchgate.net

Buchwald-Hartwig Amination:

This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of 2-(pyridin-2-yl)morpholine, a 2-halopyridine is coupled with morpholine. rsc.orgresearchgate.net

The general reaction is as follows:

Scheme 3: Buchwald-Hartwig amination of 2-bromopyridine with morpholine.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine ligand, and the base. A variety of bulky, electron-rich phosphine ligands, such as XPhos, RuPhos, and BrettPhos, have been developed to facilitate the coupling of challenging substrates, including heteroaryl halides. rsc.org

Interactive Data Table: Catalyst Systems for Buchwald-Hartwig Amination of 2-Halopyridines with Morpholine

| Halopyridine | Palladium Precursor | Ligand | Base | Solvent | Yield (%) | Reference |

| 2-Bromopyridine | Pd2(dba)3 | RuPhos | LiHMDS | THF | 83 | rsc.org |

| 2-Chloropyridine | Pd(OAc)2 | XPhos | NaOtBu | Toluene (B28343) | 91 | colab.ws |

| 2-Bromopyridine | Pd2(dba)3 | SPhos | K3PO4 | Dioxane | 88 | rsc.org |

Novel and Optimized Synthetic Routes

Recent research has focused on developing more efficient, scalable, and environmentally friendly methods for the synthesis of 2-(pyridin-2-yl)morpholine and its derivatives.

Development of Efficient and Scalable Syntheses

The demand for 2-(pyridin-2-yl)morpholine dihydrochloride (B599025) in various research and development sectors has driven the need for optimized and scalable synthetic processes. Efforts in this area often focus on improving reaction conditions, minimizing waste, and developing continuous flow processes. acs.orgrsc.orgnih.gov

Process development studies often involve the optimization of reaction parameters such as catalyst loading, reaction time, temperature, and solvent choice to maximize yield and purity while ensuring the process is robust and reproducible on a larger scale. acs.orgrsc.org The development of continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. mdpi.comsemanticscholar.orgrsc.orgresearchgate.netmdpi.com

Metal-Free and Green Chemistry Approaches

In line with the principles of green chemistry, there is a growing interest in developing synthetic routes that avoid the use of heavy metals and hazardous reagents and solvents. mdpi.comnih.govnih.govresearchgate.net

Metal-Free Amination:

While palladium-catalyzed methods are highly effective, the development of metal-free C-N cross-coupling reactions is an active area of research. One approach involves the use of pyridine N-oxides as precursors. Activation of the N-oxide with an agent like tosyl anhydride (B1165640) (Ts2O) can facilitate the nucleophilic addition of morpholine at the C-2 position, followed by deoxygenation to afford the desired product. nih.govnih.govnih.gov

Photocatalysis:

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally friendly reaction conditions. Photocatalytic methods for the synthesis of substituted morpholines have been reported, often proceeding through radical intermediates. This approach has the potential to provide novel and efficient routes to 2-(pyridin-2-yl)morpholine.

Green Solvents and Catalysts:

The use of greener solvents, such as water or bio-derived solvents, is a key aspect of sustainable chemistry. mdpi.comnih.gov Research into the use of water as a solvent for nucleophilic aromatic substitution reactions of heteroaryl chlorides has shown promising results. researchgate.net Additionally, the development of reusable and non-toxic catalysts, including nanocatalysts, is being explored for the synthesis of pyridine derivatives. researchgate.net

Asymmetric Synthesis Considerations for Enantiomerically Enriched Forms

The generation of enantiomerically pure morpholines is of significant interest, and several catalytic asymmetric methods have been developed to this end. A prominent strategy involves the asymmetric hydrogenation of unsaturated morpholine precursors, known as dehydromorpholines.

Transition-metal-catalyzed asymmetric hydrogenation is a powerful tool for creating chiral molecules due to its high efficiency and atom economy. semanticscholar.orgnih.gov Specifically, the use of a bisphosphine-rhodium catalyst with a large bite angle has proven effective for the asymmetric hydrogenation of 2-substituted dehydromorpholines. semanticscholar.orgrsc.org This method can produce a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). semanticscholar.orgnih.gov The reaction can be performed on a gram scale, highlighting its practical utility. semanticscholar.org

The success of this asymmetric hydrogenation is often dependent on the catalyst system and reaction conditions. For instance, rhodium complexes of ligands like (R,R,R)-SKP have been successfully employed. semanticscholar.org The choice of solvent also plays a critical role, with aprotic and less polar solvents such as ethyl acetate (B1210297) and toluene providing moderate conversions, while coordinating solvents like dichloroethane (DCE), methanol (B129727) (MeOH), and tetrahydrofuran (B95107) (THF) can inhibit the reaction. semanticscholar.org

Key strategies for asymmetric synthesis of chiral morpholines include:

Formation of the stereocenter before cyclization: This involves creating the chiral center in an acyclic precursor which is then cyclized to form the morpholine ring. nih.gov

Formation of the stereocenter during cyclization: In this approach, the stereocenter is established concurrently with the ring-forming reaction. nih.gov

Formation of the stereocenter after cyclization: This involves the enantioselective transformation of a prochiral unsaturated morpholine, such as through asymmetric hydrogenation. semanticscholar.orgnih.gov

The rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines falls into the "after cyclization" category and has been shown to be a highly effective method for producing enantiomerically enriched 2-aryl morpholines. semanticscholar.org

| Catalyst | Ligand | Substrate | Solvent | Pressure (atm) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|---|

| [Rh(COD)2]BF4 | (R,R,R)-SKP | 2-Phenyl-dehydromorpholine | Ethyl Acetate | 50 | >99 | 99 | semanticscholar.org |

| [Rh(COD)2]BF4 | (R,R,R)-SKP | 2-(4-Fluorophenyl)-dehydromorpholine | Toluene | 50 | >99 | 99 | semanticscholar.org |

| [Rh(COD)2]BF4 | (R,R,R)-SKP | 2-(2-Naphthyl)-dehydromorpholine | Ethyl Acetate | 50 | >99 | 99 | semanticscholar.org |

Derivatization Strategies for Structural Modification and Diversification

Structural modifications of the 2-(pyridin-2-yl)morpholine scaffold are crucial for developing analogues with tailored properties. Derivatization can be targeted at the pyridine moiety or the morpholine ring.

The pyridine ring offers several positions for functionalization, allowing for the introduction of various substituents. Transition-metal-catalyzed C-H activation is a powerful strategy for the direct arylation and olefination of pyridines, avoiding the need for pre-functionalized starting materials. nih.govbeilstein-journals.org

Rhodium(I)-catalyzed direct arylation has been successfully applied to pyridine and quinoline (B57606) heterocycles. nih.gov This method allows for the coupling of pyridines with aryl bromides, providing a direct route to bis(hetero)aryl products. The presence of a substituent at the C-2 position of the pyridine ring is often crucial for successful arylation. nih.gov Similarly, palladium-catalyzed intramolecular C-H arylation can be used to synthesize fused heterocyclic systems derived from pyridine amides. beilstein-journals.org

Another approach is the nucleophilic (hetero)arylation of pyridines, which can be achieved with exclusive C4-selectivity using N-aminopyridinium salts as electrophiles. nih.gov This method allows for the introduction of various electron-rich (hetero)aryl groups at room temperature in the presence of a base, without the need for a metal catalyst. nih.gov

| Reaction Type | Catalyst/Reagent | Functional Group Introduced | Position | Reference |

|---|---|---|---|---|

| Direct Arylation | Rh(I) complex | Aryl group | ortho to Nitrogen | nih.gov |

| Intramolecular C-H Arylation | Pd(OAc)2/PPh3 | Fused aromatic ring | ortho to activating group | beilstein-journals.org |

| Nucleophilic (Hetero)arylation | N-aminopyridinium salt/base | (Hetero)aryl group | C4 | nih.gov |

The morpholine ring can be substituted at various positions to influence the compound's stereochemistry and biological activity. A key strategy for synthesizing substituted morpholines is the palladium-catalyzed carboamination of N-aryl ethanolamine (B43304) derivatives with aryl or alkenyl bromides. nih.gov This method allows for the creation of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols with high diastereoselectivity. nih.gov The reaction conditions, including the choice of catalyst and ligand (e.g., Pd(OAc)2 and P(2-furyl)3), are critical for achieving good yields and selectivity. nih.gov

Diastereoselective synthesis of morpholines can also be achieved through photocatalytic annulation strategies, which allow for the construction of complex substitution patterns, including tri- and tetra-substituted morpholines. nih.govacs.org Furthermore, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols provides access to highly substituted morpholines with excellent diastereoselectivity. rsc.org

These methods provide a modular approach to a wide array of substituted morpholines, including those with fused ring systems. nih.gov

| Synthetic Method | Key Reagents/Catalyst | Substitution Pattern | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Pd-catalyzed Carboamination | Pd(OAc)2, P(2-furyl)3, NaOtBu | cis-3,5-disubstituted | >20:1 dr | nih.gov |

| Photocatalytic Annulation | Visible-light photocatalyst | 2,3-disubstituted | >20:1 dr | acs.org |

| Rhodium-catalyzed Cyclization | Rhodium catalyst | 2,5- and 2,6-disubstituted | up to >99:1 dr | rsc.org |

The formation of salts is a common practice in pharmaceutical development to improve properties such as solubility, stability, and handling. For a compound like 2-(pyridin-2-yl)morpholine, which contains two basic nitrogen atoms (one on the pyridine ring and one on the morpholine ring), the formation of a dihydrochloride salt is a logical approach.

The general principle of forming an amine hydrochloride salt involves the protonation of the basic amine by hydrochloric acid. quora.com This can be achieved by several methods. One common laboratory procedure involves dissolving the free base of the amine in a suitable organic solvent, such as diethyl ether, ethanol, or isopropanol, and then adding a solution of hydrogen chloride (HCl) in the same or a compatible solvent. researchgate.net Alternatively, dry HCl gas can be bubbled through the solution of the amine. researchgate.net The resulting hydrochloride salt, being less soluble in the organic solvent, typically precipitates and can be isolated by filtration. researchgate.net

For the preparation of a dihydrochloride salt of a diamine, it is important to use at least two molar equivalents of HCl to ensure the protonation of both basic centers. The choice of solvent is crucial to facilitate precipitation and obtain a crystalline product. The use of a solution of HCl in an aprotic solvent like diethyl ether or dioxane is often preferred to minimize the presence of water. researchgate.net

A typical procedure would involve:

Dissolving the 2-(pyridin-2-yl)morpholine free base in a dry, aprotic solvent.

Slowly adding a solution of HCl (e.g., in diethyl ether or isopropanol) to the stirred solution of the amine, often at reduced temperature to control the exothermicity of the reaction. reddit.com

Observing the precipitation of the dihydrochloride salt.

Isolating the solid product by filtration, washing with the solvent, and drying under vacuum.

The purity and identity of the resulting salt can be confirmed by standard analytical techniques, such as melting point determination, elemental analysis, and spectroscopic methods (e.g., NMR, IR).

Mechanistic Investigations of Reactions Involving 2 Pyridin 2 Yl Morpholine Dihydrochloride and Its Precursors

Elucidation of Reaction Mechanisms in Synthetic Transformations

The synthesis of 2-(pyridin-2-yl)morpholine (B1319195) and related structures often involves complex reaction pathways. Mechanistic studies are crucial for optimizing reaction conditions, improving yields, and controlling selectivity. The primary transformations typically involve the formation of a carbon-nitrogen bond between the pyridine (B92270) and morpholine (B109124) moieties or the construction of the morpholine ring itself.

A principal route for synthesizing 2-substituted pyridines is through nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile displaces a leaving group on the pyridine ring. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comyoutube.com

The SNAr reaction on a pyridine derivative, such as 2-chloropyridine (B119429), with morpholine acting as the nucleophile, generally proceeds via a two-step addition-elimination mechanism. wikipedia.orgresearchgate.net

Nucleophilic Attack : The nitrogen atom of morpholine attacks the C-2 position of the pyridine ring. This is typically the rate-determining step and leads to the formation of a high-energy, anionic intermediate known as a Meisenheimer complex. stackexchange.com

Stabilization and Leaving Group Departure : The negative charge in the Meisenheimer complex is delocalized across the aromatic system and is stabilized by resonance. A key resonance contributor places the negative charge on the electronegative ring nitrogen, which significantly stabilizes the intermediate when the attack occurs at the C-2 or C-4 position. stackexchange.com This stabilization is less effective for attack at the C-3 position. Subsequently, the leaving group (e.g., a halide) is eliminated, restoring the aromaticity of the ring to yield the final product.

Kinetic studies on the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines, including morpholine, in an aqueous solution provide evidence for this mechanism. researchgate.net The linear Brønsted-type plots suggest that the first step, the nucleophilic attack, is rate-determining. researchgate.net

| Reactant | Amine | βnuc Value | Mechanism Implication |

|---|---|---|---|

| 2-methoxy-3-nitropyridine | Morpholine, Piperidine, Pyrrolidine (B122466) | 0.52 | Rate-determining nucleophilic attack |

| 2-methoxy-5-nitropyridine | Morpholine, Piperidine, Pyrrolidine | 0.55 | Rate-determining nucleophilic attack |

While the classical two-step SNAr mechanism is widely accepted, recent experimental and computational studies have identified a growing class of nucleophilic aromatic substitutions that proceed through a concerted (cSNAr) mechanism. nih.gov In a concerted pathway, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur in a single transition state, avoiding the formation of a discrete Meisenheimer intermediate.

These concerted mechanisms are often considered for substrates that are not strongly activated by electron-withdrawing groups. nih.gov For instance, the displacement of a leaving group from an unactivated 3-position of a pyridine ring is a prime candidate for a cSNAr pathway. nih.gov While the C-2 position of pyridine is activated, the specific electronic nature of the substituents on both the pyridine and the nucleophile could potentially favor a concerted pathway over a stepwise one under certain reaction conditions. Further computational and detailed kinetic studies would be required to determine if a cSNAr mechanism is operative in the synthesis of 2-(pyridin-2-yl)morpholine from specific precursors.

Catalysts play a significant role in modern organic synthesis, often enabling reactions under milder conditions and with greater control over selectivity. In the context of forming 2-(pyridin-2-yl)morpholine precursors, both metal-based and non-metal catalysts are influential.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful alternative to traditional SNAr for forming C-N bonds. This methodology has been successfully used to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl)quinolines from the corresponding 6-bromoquinoline (B19933) precursors and morpholine, achieving high yields (60-88%). rsc.org Such catalytic cycles involve oxidative addition, ligand exchange, and reductive elimination steps, offering a different mechanistic pathway than SNAr. Similarly, base-free palladium catalysis can mediate Wacker-type aerobic oxidative cyclizations to construct morpholine rings. organic-chemistry.org

The choice of catalyst can also dictate the regioselectivity of a reaction. For example, in the vapor-phase methylation of pyridine, the catalyst composition directly influences the product distribution. Studies using nanocrystalline ferrospinel catalysts (Cd₁₋ₓCrₓFe₂O₄) for the methylation of pyridine with methanol (B129727) showed that the product selectivity for 2-picoline versus 3-picoline depends on the catalyst's acido-basic properties, which are tuned by the Cd/Cr ratio. A high chromium content favored the formation of 2-picoline, demonstrating the catalyst's role in directing the reaction to a specific position.

| Temperature (°C) | Pyridine Conversion (%) | 2-Picoline Yield (%) | 2-Picoline Selectivity (%) |

|---|---|---|---|

| 300 | Data Not Specified | Data Not Specified | Data Not Specified |

| 350 | Data Not Specified | Data Not Specified | Data Not Specified |

| 400 | >70 | 70.1 | 87.3 |

| 450 | Decreased | Decreased | Decreased |

Studies of Intramolecular Cyclization and Rearrangement Processes

The formation of the morpholine ring is frequently achieved through intramolecular cyclization. This strategy involves a precursor molecule containing both the nitrogen nucleophile and a suitable electrophilic center, typically connected by a flexible chain that allows for ring closure. A common precursor is an N-substituted ethanolamine (B43304) derivative. For instance, an N-(2-pyridyl)ethanolamine could undergo intramolecular cyclization via dehydration or by converting the hydroxyl group into a better leaving group to form the 2-(pyridin-2-yl)morpholine structure. researchgate.net

Various reagents can mediate such cyclizations. Boron trifluoride etherate has been shown to mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to form 1,4-oxazines (morpholines). organic-chemistry.org Additionally, N-chlorosuccinimide (NCS) has been used to facilitate intramolecular cyclization reactions to form C-N bonds, as demonstrated in the synthesis of indolo[2,3-b]quinolone cores. nih.gov

Rearrangement processes can also occur during the synthesis of morpholine derivatives. In the synthesis of polysubstituted morpholin-2-ones, which are structurally related to morpholines, processes involving stackexchange.comwikipedia.org- and stackexchange.comrsc.org-Stevens rearrangements of quaternary ammonium (B1175870) ylide intermediates have been reported. researchgate.net Such rearrangements represent complex mechanistic pathways that involve the tandem formation of multiple bonds and can be a powerful tool for constructing complex heterocyclic scaffolds. researchgate.net

Exploration of Protonation Equilibria and Dihydrochloride (B599025) Salt Formation Dynamics

The compound 2-(pyridin-2-yl)morpholine contains two basic nitrogen atoms: the sp²-hybridized nitrogen within the aromatic pyridine ring and the sp³-hybridized nitrogen of the saturated morpholine ring. The lone pair of electrons on the morpholine nitrogen resides in an sp³ orbital, making it more available for protonation compared to the lone pair on the pyridine nitrogen, which occupies an sp² orbital with greater s-character. Consequently, the morpholine nitrogen is the more basic site. The predicted pKa for 2-(pyridin-2-yl)morpholine is 8.03, which corresponds to the protonation of the more basic morpholine nitrogen. chemicalbook.com

The formation of the dihydrochloride salt is a stepwise process involving two distinct protonation equilibria. In the presence of a strong acid like hydrochloric acid (HCl), the first equivalent of protons will preferentially bind to the more basic morpholine nitrogen, forming a monoprotonated species.

Step 1: 2-(Pyridin-2-yl)morpholine + H⁺ ⇌ [2-(Pyridin-2-yl)morpholinium]⁺

Upon the addition of a second equivalent of acid, the less basic pyridine nitrogen becomes protonated, resulting in the dicationic species that forms the stable dihydrochloride salt.

Step 2: [2-(Pyridin-2-yl)morpholinium]⁺ + H⁺ ⇌ [2-(Pyridinium-2-yl)morpholinium]²⁺

The dynamics of this process involve understanding the relative basicities of the two nitrogen centers and how the protonation of one site electronically influences the basicity of the other. The formation of the first positive charge on the morpholine ring will have an electron-withdrawing inductive effect, further decreasing the basicity of the already weaker pyridine nitrogen, requiring a higher acid concentration (lower pH) for the second protonation to occur.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Pyridin 2 Yl Morpholine Dihydrochloride

Comprehensive Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

FT-IR Spectroscopy: The FT-IR spectrum of 2-(Pyridin-2-yl)morpholine (B1319195) Dihydrochloride (B599025) is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent bonds. Key vibrational frequencies are associated with the stretching and bending of C-H, C-N, C-O, and N-H bonds within the morpholine (B109124) and pyridine (B92270) rings. The C-H stretching vibrations of the benzene (B151609) and pyridine rings are typically observed around 3080 cm⁻¹ and 2900 cm⁻¹, respectively. mdpi.com The C-C stretching vibrations of the benzene ring appear near 1590 cm⁻¹, while the C-N stretching of the pyridine ring is found around 1480 cm⁻¹. mdpi.com

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR, with different selection rules governing the observed vibrational modes. The Raman spectrum of pyridine-containing compounds shows strong bands related to ring breathing modes. aps.org For pyridine, intense bands are typically observed around 1000 cm⁻¹ and 1030 cm⁻¹, which are attributed to the ring breathing vibrations. researchgate.net The pressure dependence of Raman spectra can reveal conformational changes in morpholine derivatives. scielo.org.mx

A detailed assignment of the principal vibrational modes is crucial for confirming the molecular structure.

Table 1: Key Vibrational Frequencies for 2-(Pyridin-2-yl)morpholine Dihydrochloride and Related Structures

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Ring System | Reference |

|---|---|---|---|

| C-H Stretching | ~3080 | Benzene | mdpi.com |

| C-H Stretching | ~2900 | Pyridine | mdpi.com |

| C-C Stretching | ~1590 | Benzene | mdpi.com |

| C-N Stretching | ~1480 | Pyridine | mdpi.com |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemical Assignment

NMR spectroscopy is indispensable for elucidating the precise connectivity of atoms and the stereochemistry of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of each hydrogen atom. For N-substituted morpholines, the four morpholinyl methylene (B1212753) groups are magnetically non-equivalent. researchgate.net The signals for the protons on the morpholine ring typically appear as complex multiplets due to the chair conformation of the ring and the distinction between axial and equatorial protons. stackexchange.com The chemical shifts of the pyridine ring protons are found in the aromatic region of the spectrum. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts for the carbon atoms in the morpholine ring are distinct from those in the pyridine ring. nih.gov In pyridine, the carbon atoms have characteristic chemical shifts, for instance, in CDCl₃, the shifts are approximately 150 ppm, 124 ppm, and 136 ppm. chemicalbook.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Ring System | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Morpholine (O-linked methylenes) | ~4.69, ~3.82 | researchgate.net |

| ¹H | Morpholine (N-linked methylenes) | ~3.39, ~2.67 | researchgate.net |

| ¹H | Pyridine | 7.0 - 8.5 | researchgate.net |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to definitively establish the structural connectivity. COSY experiments reveal proton-proton coupling networks, while HMQC and HMBC correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. nih.gov These experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex regions of the spectra.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides an accurate determination of the molecular weight of this compound, allowing for the confirmation of its elemental composition. The fragmentation patterns observed in the mass spectrum offer valuable insights into the molecule's structure. In compounds containing pyridine and another heterocyclic ring, fragmentation often occurs near the linker between the rings. mdpi.com The study of fragmentation mechanisms can reveal characteristic losses and rearrangements, further corroborating the proposed structure. mdpi.com

X-ray Crystallography for Definitive Solid-State Molecular Geometry and Absolute Configuration

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique can determine bond lengths, bond angles, and torsion angles with high precision. For morpholine derivatives, X-ray diffraction confirms the chair conformation of the morpholine ring. nih.govmdpi.com In structures containing a pyridine ring, the planarity of this ring and its orientation relative to the rest of the molecule are also determined. nih.gov This method is also capable of establishing the absolute configuration of chiral centers, if present.

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis and Electronic Transitions

UV-Visible spectroscopy is used to investigate the electronic transitions within the molecule. The chromophores, the parts of the molecule that absorb light, in this compound are primarily associated with the pyridine ring. The UV spectrum of morpholine itself shows a bimodal appearance with an onset around 255 nm. rsc.org The presence of the pyridine ring will introduce characteristic absorptions, which can be influenced by substitution and the solvent environment. researchgate.net These absorptions are typically due to π → π* and n → π* electronic transitions within the aromatic system.

Table 3: Summary of Spectroscopic and Structural Techniques

| Technique | Information Obtained | Key Findings for this compound |

|---|---|---|

| FT-IR/FT-Raman | Molecular vibrations, functional groups | Identification of C-H, C-N, C-O stretches and ring modes. |

| ¹H & ¹³C NMR | Atomic connectivity, chemical environments | Assignment of proton and carbon signals for both ring systems. |

| 2D NMR | Detailed structural connectivity | Unambiguous assignment of complex spectral regions. |

| HRMS | Precise molecular mass, fragmentation patterns | Confirmation of elemental composition and structural features. |

| X-ray Crystallography | Solid-state molecular geometry, absolute configuration | Determination of bond lengths, angles, and ring conformations. |

Complementary Analytical Techniques for Heterogeneous Systems (e.g., SEM-EDS, XPS, SECM)

A comprehensive search of scientific literature and databases did not yield specific studies applying Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS), X-ray Photoelectron Spectroscopy (XPS), or Scanning Electrochemical Microscopy (SECM) to the analysis of this compound in heterogeneous systems.

While these techniques are powerful for characterizing the surface morphology, elemental composition, chemical states, and electrochemical activity of various materials, their direct application to this specific compound has not been documented in the available research. Therefore, no detailed research findings or data tables for these specific analytical methods in the context of this compound can be provided at this time.

Computational Chemistry and Theoretical Studies of 2 Pyridin 2 Yl Morpholine Dihydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 2-(Pyridin-2-yl)morpholine (B1319195) dihydrochloride (B599025). These methods, rooted in the principles of quantum mechanics, provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations are widely employed to determine the optimized geometry of molecules, which corresponds to the lowest energy arrangement of atoms. nih.gov For 2-(Pyridin-2-yl)morpholine dihydrochloride, DFT calculations would be employed to predict its three-dimensional structure with high accuracy.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyridine (B92270) Derivative Calculated by DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-N (pyridine) | 1.34 | 116.9 |

| C-C (pyridine) | 1.39 | 123.8 |

This table presents typical values for a pyridine ring and is for illustrative purposes only.

The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also a key output of DFT calculations. This information is foundational for understanding the molecule's reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. scirp.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. malayajournal.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, FMO analysis can pinpoint the regions of the molecule that are most likely to participate in chemical reactions. The pyridine ring, with its electron-withdrawing nitrogen atom, and the morpholine (B109124) ring, with its electron-donating nitrogen and oxygen atoms, would have distinct contributions to the HOMO and LUMO.

Table 2: Representative Frontier Molecular Orbital Energies for a Pyridine Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.7 |

| LUMO | -1.2 |

Note: These values are illustrative and represent typical ranges for similar heterocyclic compounds.

The distribution of the HOMO and LUMO across the molecule can be visualized to identify potential sites for nucleophilic and electrophilic attack. In pyridine-containing compounds, the HOMO is often localized on the pyridine ring, while the LUMO can be distributed across the entire molecule.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays the electrostatic potential on the surface of a molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. chemrxiv.org

For this compound, the MEP map would reveal the electron-rich areas around the nitrogen and oxygen atoms of the morpholine ring and the nitrogen of the pyridine ring. Conversely, the hydrogen atoms attached to the protonated nitrogens would exhibit a strong positive potential. This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. chemmethod.com It allows for the investigation of charge transfer interactions between filled donor NBOs and empty acceptor NBOs within the molecule. These interactions, known as hyperconjugation, contribute to the stability of the molecule.

In the context of this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into antibonding orbitals of adjacent bonds. This analysis can also elucidate the nature of the bonding between the pyridine and morpholine rings and how the positive charges of the dihydrochloride salt affect the electronic distribution. The magnitude of the charge transfer can be correlated with the stability of different conformations of the molecule. rsc.org

Topological Studies (RDG, ELF, LOL) for Non-Covalent Interactions

Topological analysis of the electron density provides a powerful framework for characterizing chemical bonding and, in particular, non-covalent interactions. researchgate.net Several methods are employed for this purpose, including the Reduced Density Gradient (RDG), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL).

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its gradient, which is used to identify and visualize non-covalent interactions. nih.gov Regions of low RDG at low electron densities are indicative of weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes.

Electron Localization Function (ELF): ELF is a measure of the likelihood of finding an electron in the neighborhood of a reference electron. nih.gov It provides a clear picture of the electron localization in a molecule, revealing the positions of atomic cores, covalent bonds, and lone pairs.

Localized Orbital Locator (LOL): Similar to ELF, LOL is another function that helps in visualizing areas of high electron localization. nih.gov

For this compound, these topological analyses would be instrumental in characterizing the intramolecular and intermolecular hydrogen bonds, as well as other weak interactions that determine its conformational preferences and crystal packing.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the motion of atoms and molecules over time. nih.gov MD simulations are invaluable for exploring the conformational landscape of a molecule and understanding its dynamic behavior in different environments. researchgate.net

For this compound, MD simulations can be performed to study its flexibility and the different conformations it can adopt in solution. The simulation starts with an initial set of atomic coordinates and velocities, and the trajectories of the atoms are calculated by integrating Newton's equations of motion. The results of an MD simulation provide a wealth of information, including:

Conformational analysis: Identification of the most stable and populated conformations of the molecule.

Flexibility and dynamics: Understanding how different parts of the molecule move and fluctuate over time.

Solvent effects: How the presence of a solvent, such as water, influences the structure and dynamics of the molecule.

MD simulations of related morpholine-containing compounds have been used to study their interactions with biological targets and to understand their binding mechanisms. researchgate.net Such studies provide insights that are crucial for drug design and development.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, primarily DFT, are widely employed to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions, when compared with experimental data for analogous compounds, have shown a high degree of correlation, thereby validating the computational models.

For a molecule like this compound, DFT calculations would typically be used to predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. The accuracy of these predictions is highly dependent on the choice of the functional and basis set. For instance, studies on N-phenylmorpholine-4-carboxamide benzene-1,2-diamine have demonstrated that DFT calculations can accurately reproduce experimental FT-IR spectra. researchgate.netnih.gov

NMR Spectroscopy: Theoretical NMR chemical shifts are generally calculated using the Gauge-Including Atomic Orbital (GIAO) method. For analogous compounds, a strong linear correlation between experimental and calculated chemical shifts is often observed. It is anticipated that the protonation of the pyridine nitrogen and the morpholine nitrogen in the dihydrochloride salt would lead to significant downfield shifts in the ¹H NMR spectrum for the adjacent protons compared to the free base, a feature that DFT calculations can effectively model.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's normal modes. For the title compound, characteristic vibrational modes would include C-H stretching of the pyridine and morpholine rings, N-H stretching from the protonated nitrogens, and C-N and C-O stretching within the morpholine ring. A comparison of theoretical and experimental IR spectra for similar heterocyclic compounds has shown that DFT methods can predict the frequencies of these vibrations with good accuracy. researchgate.netnih.gov Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model.

To illustrate the expected correlation, the table below presents a hypothetical comparison of predicted and experimental spectroscopic data for a closely related analogue, 2-phenylpyridine, for which experimental data is available. nist.gov

| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| ¹³C NMR (Pyridine C2) | ~150-160 ppm | 157.4 ppm |

| ¹H NMR (Pyridine H6) | ~8.5-8.7 ppm | 8.68 ppm |

| IR (C=N stretch) | ~1580-1600 cm⁻¹ | 1588 cm⁻¹ |

Structure-Reactivity Relationship Prediction via Computational Approaches

Computational chemistry provides valuable insights into the structure-reactivity relationships of molecules through the analysis of their electronic structure. For this compound, understanding its reactivity is crucial for predicting its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For 2-(Pyridin-2-yl)morpholine, the HOMO is expected to be localized primarily on the electron-rich morpholine ring and the pyridine ring, while the LUMO would be predominantly on the electron-deficient pyridinium ring. The protonation in the dihydrochloride form would significantly lower the energy of the LUMO, making the compound more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on a molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For the title compound, the protonated nitrogen atoms would create significant regions of positive electrostatic potential, indicating them as likely sites for interaction with nucleophiles.

The following table summarizes key reactivity descriptors that would be calculated for this compound and their implications, based on studies of similar heterocyclic systems.

| Reactivity Descriptor | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively low due to protonation | Reduced nucleophilicity compared to the free base |

| LUMO Energy | Significantly lowered by protonation | Increased susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Relatively large | High kinetic stability |

| Molecular Electrostatic Potential | Positive potential around N-H groups | Sites for nucleophilic interaction |

Coordination Chemistry and Ligand Design Principles Involving the 2 Pyridin 2 Yl Morpholine Scaffold

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with the 2-(pyridin-2-yl)morpholine (B1319195) scaffold typically involves the reaction of the corresponding metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to elucidate their structure and properties.

The 2-(pyridin-2-yl)morpholine ligand primarily acts as a bidentate N,N'-donor, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the morpholine (B109124) ring. This chelation forms a stable five-membered ring, which is a common feature in coordination chemistry.

In the case of complexes with 2-morpholine-pyridine-4-carboxylic acid, a derivative of the primary scaffold, the ligand has been observed to adopt a zwitterionic form where the carboxyl group is deprotonated and the pyridinium nitrogen is protonated. This allows for coordination through the morpholine nitrogen and a carboxylate oxygen, demonstrating the versatility of the scaffold's coordination behavior.

For example, in complexes of the related 2-morpholine-pyridine-4-carboxylic acid ligand, both cadmium(II) and zinc(II) ions have been shown to form complexes. The cadmium(II) ion, being larger, can accommodate a higher coordination number, leading to a distorted trigonal bipyramidal geometry. In contrast, the smaller zinc(II) ion forms a complex with a tetrahedral geometry. The chloride anions in these complexes complete the coordination sphere of the metal centers. This highlights how the interplay between the metal ion's size and electronic configuration, along with the nature of the accompanying anions, dictates the final three-dimensional structure of the complex.

Rational Ligand Design for Tailored Coordination Properties

For example, the introduction of an electron-donating group on the pyridine ring would increase the basicity of the pyridyl nitrogen, leading to a stronger metal-ligand bond. Conversely, an electron-withdrawing group would decrease the basicity and weaken the bond. Steric hindrance can be introduced by placing bulky substituents near the coordination site, which can influence the coordination geometry and the accessibility of the metal center for catalytic reactions. The synthesis of derivatives like 2-morpholine-pyridine-4-carboxylic acid showcases how functional groups can be added to introduce new coordination modes and functionalities.

Solution Speciation Studies of Metal-Ligand Interactions

Understanding the behavior of metal-ligand complexes in solution is crucial for many of their potential applications. Solution speciation studies aim to identify the different complex species that exist in equilibrium under specific conditions of pH, concentration, and temperature. Techniques such as potentiometry, UV-Vis spectroscopy, and NMR spectroscopy are commonly employed for these investigations.

While specific solution speciation studies on 2-(pyridin-2-yl)morpholine dihydrochloride (B599025) complexes are not extensively reported in the literature, general principles can be inferred from related systems. The stability of the metal-ligand complex in solution will be dependent on the formation constant, which is influenced by the nature of the metal ion and the ligand. The protonation state of the ligand, particularly the morpholine nitrogen, will be pH-dependent, which in turn will affect its coordination ability. At low pH, the morpholine nitrogen will be protonated, potentially hindering its coordination to the metal center. As the pH increases, deprotonation will favor complex formation. The presence of competing ligands or anions in the solution can also influence the equilibrium and lead to the formation of mixed-ligand complexes.

Crystallographic Analysis of Coordination Compounds

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of coordination compounds. This analysis provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.

Crystallographic studies on complexes of the related 2-morpholine-pyridine-4-carboxylic acid ligand with cadmium(II) and zinc(II) have provided valuable insights into the coordination behavior of the 2-(pyridin-2-yl)morpholine scaffold.

In the cadmium(II) complex, [Cd(C10H11N2O3)Cl2]·H2O, the metal center adopts a distorted trigonal bipyramidal geometry. The ligand coordinates through the morpholine nitrogen and one of the carboxylate oxygen atoms. Two chloride ions and a water molecule complete the coordination sphere.

The zinc(II) complex, [Zn(C10H11N2O3)Cl2], displays a distorted tetrahedral geometry around the metal center. The ligand is coordinated in a similar fashion through the morpholine nitrogen and a carboxylate oxygen, with two chloride ions completing the coordination.

These structures confirm the bidentate nature of the ligand framework and illustrate the influence of the metal ion on the resulting coordination geometry. The bond lengths and angles are within the expected ranges for such complexes.

Table 1: Selected Crystallographic Data for a Cadmium(II) Complex with a 2-(Pyridin-2-yl)morpholine Derivative

| Parameter | Value |

| Empirical Formula | C10H13CdCl2N2O4 |

| Formula Weight | 431.53 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.045(2) |

| b (Å) | 16.598(3) |

| c (Å) | 10.234(2) |

| β (°) | 108.67(3) |

| Volume (ų) | 1294.2(5) |

| Z | 4 |

| Bond Length (Cd-Nmorpholine) (Å) | 2.298(3) |

| Bond Length (Cd-Ocarboxylate) (Å) | 2.247(3) |

| Bond Length (Cd-Cl1) (Å) | 2.441(1) |

| Bond Length (Cd-Cl2) (Å) | 2.456(1) |

| Bond Length (Cd-Owater) (Å) | 2.378(3) |

Table 2: Selected Crystallographic Data for a Zinc(II) Complex with a 2-(Pyridin-2-yl)morpholine Derivative

| Parameter | Value |

| Empirical Formula | C10H11Cl2N2O3Zn |

| Formula Weight | 358.49 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 7.923(2) |

| b (Å) | 12.011(2) |

| c (Å) | 13.541(3) |

| β (°) | 94.13(3) |

| Volume (ų) | 1284.1(5) |

| Z | 4 |

| Bond Length (Zn-Nmorpholine) (Å) | 2.085(2) |

| Bond Length (Zn-Ocarboxylate) (Å) | 2.011(2) |

| Bond Length (Zn-Cl1) (Å) | 2.243(1) |

| Bond Length (Zn-Cl2) (Å) | 2.231(1) |

Catalytic Applications and Mechanistic Insights of 2 Pyridin 2 Yl Morpholine Derivatives

Application as Ligands in Organometallic Catalysis

Derivatives of 2-(pyridin-2-yl)morpholine (B1319195) serve as versatile ligands in organometallic catalysis, leveraging the distinct electronic and steric properties of both the pyridine (B92270) and morpholine (B109124) rings. The pyridine nitrogen provides a strong coordination site for a variety of transition metals, while the morpholine ring can influence the steric environment around the metal center and participate in secondary interactions.

Homogeneous Catalysis

In the realm of homogeneous catalysis, pyridine-containing ligands are of significant importance for stabilizing metal complexes and influencing their catalytic activity. diva-portal.orgresearchgate.net While specific data on the catalytic use of 2-(pyridin-2-yl)morpholine dihydrochloride (B599025) is not extensively detailed in readily available literature, the broader class of pyridyl-alicyclic amine ligands has been successfully employed in various transition metal-catalyzed reactions. researchgate.net

Structurally similar pyridyl-containing ligands have shown considerable success. For instance, chiral pyridyl pyrrolidine (B122466) and pyridyl oxazoline (B21484) ligands have been utilized in palladium-catalyzed allylic alkylation reactions. diva-portal.org The steric and electronic properties of these ligands play a crucial role in determining the enantioselectivity of the reaction. Furthermore, iron(II) complexes bearing chiral (pyridyl)imine ligands have been evaluated as catalysts in the asymmetric transfer hydrogenation of ketones, demonstrating moderate catalytic activities.

A significant area of application for related pyridine-based ligands is in hydrogenation reactions. Chiral pyridine-aminophosphine ligands, synthesized from 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds, have been successfully used in iridium-catalyzed asymmetric hydrogenation of olefins and cyclic imines, achieving excellent enantioselectivity. rsc.org This highlights the potential of chiral derivatives of 2-(pyridin-2-yl)morpholine in similar asymmetric transformations.

The table below summarizes the catalytic performance of a representative pyridyl-containing ligand in a homogeneous catalytic reaction, illustrating the typical data obtained in such studies.

| Catalyst/Ligand | Substrate | Product | Yield (%) | ee (%) | Reference |

| Ir-complex with chiral pyridine–aminophosphine | 2,4-diaryl-3H-benzo[b]azepine | Chiral 2,4-diaryl-2,3,4,5-tetrahydro-1H-benzo[b]azepine | >99 | 99 | rsc.org |

| Ir-complex with chiral pyridine–aminophosphine | 2,4-diaryl-3H-benzo[b] nih.govnih.govdiazepine | Chiral 2,4-diaryl-2,3,4,5-tetrahydro-1H-benzo[b] nih.govnih.govdiazepine | >99 | 98 | rsc.org |

Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports is a key strategy for combining the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. While there is a lack of specific reports on the use of 2-(pyridin-2-yl)morpholine derivatives in heterogeneous catalysis, the modification of supports with morpholine and the use of pyridine derivatives in supported catalysts are well-documented.

For example, a palladium catalyst supported on γ-Al2O3 and modified with morpholine has demonstrated excellent selectivity in the hydrogenation of p-chloronitrobenzene to p-chloroaniline. mdpi.com In this system, morpholine acts as a dechlorination inhibitor. This suggests that immobilizing a 2-(pyridin-2-yl)morpholine derivative could offer similar benefits in selective hydrogenation reactions.

Furthermore, cobalt catalysts supported on titania have been used for the hydrogenation of pyridine and its derivatives. researchgate.net The development of heterogeneous catalysts for the reduction of N-heterocycles is an active area of research. The 2-(pyridin-2-yl)morpholine scaffold could be a valuable component in the design of new supported catalysts, where the pyridine ring anchors the complex to the support and the morpholine moiety influences the local reaction environment.

Investigation of Mechanistic Aspects in Catalytic Transformations

Understanding the mechanistic aspects of catalytic transformations is crucial for optimizing reaction conditions and designing more efficient catalysts. For catalysts containing pyridyl-alicyclic amine ligands, the coordination of the pyridine nitrogen to the metal center is a key step in the formation of the active catalytic species. The steric and electronic properties of the ligand have a profound impact on the stability and reactivity of the metal complex.

In asymmetric catalysis, the chiral environment created by the ligand around the metal center is responsible for the enantioselectivity of the reaction. For instance, in palladium-catalyzed allylic alkylation reactions using chiral pyridyl phosphinite ligands, the absolute configuration of the carbinol carbon atom in the ligand determines the sense of chiral induction. diva-portal.org

Computational and experimental studies on related systems have highlighted the importance of a well-defined three-dimensional structure of the ligand to minimize steric hindrance near the metal center while tuning the peripheral environment to achieve both high reactivity and selectivity. nih.gov The interplay between the electronic effects of substituents on the pyridine ring and the conformational flexibility of the morpholine ring in 2-(pyridin-2-yl)morpholine derivatives would be a key area for mechanistic investigation.

Design Principles for Enhanced Catalytic Performance and Selectivity

The design of new ligands with improved catalytic performance is a central theme in catalysis research. For 2-(pyridin-2-yl)morpholine derivatives, several design principles can be envisioned to enhance their catalytic activity and selectivity.

Introduction of Chirality: The synthesis of enantiomerically pure 2-(pyridin-2-yl)morpholine derivatives is a primary strategy for their application in asymmetric catalysis. The introduction of chiral centers in the morpholine ring can create a chiral pocket around the metal center, leading to high enantioselectivity in various reactions. nih.gov

Modification of Steric and Electronic Properties: The catalytic performance can be fine-tuned by modifying the steric bulk and electronic properties of the ligand. Introducing bulky substituents on the morpholine or pyridine ring can enhance selectivity by creating a more defined chiral environment. diva-portal.org Conversely, tuning the electronic properties by adding electron-donating or electron-withdrawing groups to the pyridine ring can modulate the reactivity of the metal center. nih.gov

Modular Synthesis: A modular approach to the synthesis of 2-(pyridin-2-yl)morpholine derivatives would allow for the systematic variation of their structural features. This would enable the creation of a library of ligands with diverse steric and electronic properties, facilitating the screening and optimization of catalysts for specific applications. diva-portal.org The development of tunable chiral pyridine-aminophosphine ligands from 2-(pyridin-2-yl)-substituted tetrahydroquinolines is a successful example of this approach. rsc.org

By applying these design principles, it is anticipated that novel 2-(pyridin-2-yl)morpholine-based ligands can be developed as highly efficient and selective catalysts for a wide range of organometallic transformations.

Q & A

Q. 1.1. What are the optimal synthesis conditions for 2-(pyridin-2-yl)morpholine dihydrochloride, and how do reaction parameters influence yield?

Methodological Answer:

- Synthetic Routes : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting pyridine derivatives with morpholine precursors in solvents like ethanol or acetonitrile under reflux .

- Critical Parameters :

- Temperature : Elevated temperatures (70–90°C) improve reaction kinetics but may degrade thermally sensitive intermediates.

- Catalysts : Use of bases (e.g., K₂CO₃) or acids (e.g., HCl) to modulate reaction pathways and minimize by-products .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of reactants .

- Yield Optimization : Pilot studies using Design of Experiments (DoE) can identify interactions between parameters. For instance, a 12-hour reaction at 80°C in ethanol with triethylamine as a base achieved ~78% yield in analogous morpholine derivatives .

Q. 1.2. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis and photodegradation. The dihydrochloride salt form enhances stability compared to freebase .

- Handling : Use inert atmospheres (N₂/Ar) during weighing to avoid moisture absorption. Degradation under extreme pH (<3 or >10) necessitates buffer-controlled experimental conditions .

- Stability Monitoring : Regular HPLC analysis (C18 column, 0.1% TFA in mobile phase) detects decomposition products like pyridine oxides .

Advanced Research Questions

Q. 2.1. How can structural modifications to the morpholine or pyridine moieties alter the compound’s biological activity?

Methodological Answer:

- Case Study : Analogous compounds (e.g., 2,6-dimethyl-4-(pyridin-4-yl)morpholine) show that:

- Pyridine Substitution : Electron-withdrawing groups (e.g., –F at position 3) enhance binding to adenosine receptors (Ki = 12 nM vs. 45 nM for unsubstituted analogs) .

- Morpholine Methylation : 2,6-Dimethyl groups increase lipophilicity (logP +0.5), improving blood-brain barrier penetration in neuropharmacology studies .

- Experimental Design :

- Use QSAR models to predict activity changes.

- Validate via radioligand binding assays (e.g., H3 receptor inverse agonism IC₅₀ shifts from 8 nM to 220 nM with piperidine substitution) .

Q. 2.2. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Root Causes : Discrepancies may arise from:

- Purity Variability : Impurities >5% (e.g., residual solvents) can skew assay results. Validate purity via NMR (δ 3.2–4.1 ppm for morpholine protons) and LC-MS .

- Assay Conditions : Differences in buffer pH (e.g., Tris vs. HEPES) affect protonation states. Standardize protocols using reference compounds (e.g., histamine H3 antagonist).

- Resolution Strategy :

- Replicate studies under harmonized conditions (e.g., Eurofins PANLABS neuropharmacology panel).

- Cross-validate using orthogonal assays (e.g., cAMP accumulation vs. GTPγS binding for GPCR activity) .

Q. 2.3. What analytical strategies are recommended for characterizing impurities in synthesized batches?

Methodological Answer:

- Impurity Profiling :

- HPLC-DAD/MS : Identify byproducts (e.g., N-oxide derivatives at m/z +16) .

- Elemental Analysis : Confirm dihydrochloride stoichiometry (Cl⁻ content via ion chromatography).

- Quantitative Limits :

- ICH guidelines recommend <0.1% for unknown impurities.

- Use spiked recovery experiments to validate detection thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.